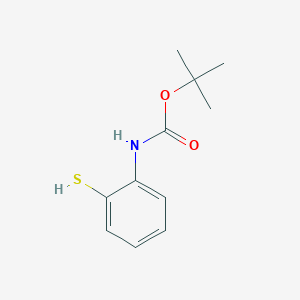

N-BOC-2-Mercaptoaniline

Description

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-(2-sulfanylphenyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2S/c1-11(2,3)14-10(13)12-8-6-4-5-7-9(8)15/h4-7,15H,1-3H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYRPKHOYQLUMLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC=CC=C1S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of N-BOC-2-mercaptoaniline

Introduction: The Strategic Importance of N-BOC-2-mercaptoaniline in Drug Discovery and Organic Synthesis

N-BOC-2-mercaptoaniline, systematically named tert-butyl (2-mercaptophenyl)carbamate, is a pivotal bifunctional molecule in the landscape of modern organic synthesis and medicinal chemistry. Its structure, featuring a nucleophilic thiol group and a Boc-protected aniline, offers a versatile platform for the construction of a wide array of heterocyclic compounds, particularly benzothiazoles.[1][2] The tert-butoxycarbonyl (BOC) protecting group provides a crucial advantage by masking the reactivity of the amine, thereby allowing for selective reactions at the thiol position. This strategic protection is essential in multi-step syntheses, preventing unwanted side reactions and enabling precise molecular architecture.[3][4] The subsequent facile removal of the BOC group under acidic conditions regenerates the free amine, opening pathways for further functionalization.[4] This guide provides a comprehensive overview of the synthesis, purification, and detailed characterization of N-BOC-2-mercaptoaniline, offering field-proven insights for researchers, scientists, and drug development professionals.

Synthesis of N-BOC-2-mercaptoaniline: A Protocol Focused on Selectivity and Yield

The synthesis of N-BOC-2-mercaptoaniline is most commonly achieved through the selective N-acylation of 2-aminothiophenol with di-tert-butyl dicarbonate (Boc₂O). The primary challenge in this transformation is to prevent undesired side reactions, such as the oxidation of the highly reactive thiol group or over-alkylation. The following protocol has been optimized to ensure high selectivity and yield.

Reaction Mechanism

The synthesis proceeds via a nucleophilic attack of the more basic amino group of 2-aminothiophenol on one of the carbonyl carbons of di-tert-butyl dicarbonate. The choice of a suitable base is critical to deprotonate the amine, enhancing its nucleophilicity without promoting side reactions involving the thiol group.

Figure 1: Synthesis of N-BOC-2-mercaptoaniline.

Detailed Experimental Protocol

Materials:

-

2-Aminothiophenol

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (Et₃N)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethyl acetate (EtOAc) for extraction and chromatography

-

Hexane for chromatography

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 2-aminothiophenol (1.0 equivalent) in anhydrous THF.

-

Addition of Base: Cool the solution to 0 °C using an ice bath and add triethylamine (1.1 equivalents) dropwise with stirring.

-

Addition of Boc₂O: To the cooled solution, add a solution of di-tert-butyl dicarbonate (1.1 equivalents) in anhydrous THF dropwise over 30 minutes.

-

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mixture of hexane and ethyl acetate as the eluent.

-

Workup: Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

-

Washing: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.

-

Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford N-BOC-2-mercaptoaniline as a solid.[5]

Characterization of N-BOC-2-mercaptoaniline

Thorough characterization is essential to confirm the structure and purity of the synthesized N-BOC-2-mercaptoaniline. The following data are representative of a successfully synthesized and purified product.

Physical Properties

| Property | Value |

| Appearance | White to off-white solid |

| Melting Point | 179-180 °C (for the 4-mercapto isomer, a close analog)[1] |

Spectroscopic Data

The following tables summarize the expected spectroscopic data for N-BOC-2-mercaptoaniline. The data for the 4-mercapto isomer is provided as a close reference.[1]

¹H NMR (Proton Nuclear Magnetic Resonance)

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~7.40 | d | 2H | Aromatic protons (ortho to -NHBoc) |

| ~7.30 | d | 2H | Aromatic protons (ortho to -SH) |

| ~6.48 | br s | 1H | -NH proton |

| ~3.4 (variable) | s | 1H | -SH proton |

| 1.51 | s | 9H | tert-butyl protons (-C(CH₃)₃) |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

| Chemical Shift (δ) (ppm) | Assignment |

| ~152.9 | Carbonyl carbon (C=O) of Boc group |

| ~137.9 | Aromatic carbon attached to -NHBoc |

| ~132.3 | Aromatic carbons ortho to -SH |

| ~129.5 | Aromatic carbon attached to -SH |

| ~118.9 | Aromatic carbons ortho to -NHBoc |

| ~80.7 | Quaternary carbon of tert-butyl group |

| 28.3 | Methyl carbons of tert-butyl group |

IR (Infrared) Spectroscopy

| Wavenumber (cm⁻¹) | Assignment |

| ~3350 | N-H stretching vibration |

| ~2980, 2930 | C-H stretching vibrations of the tert-butyl group |

| ~2550 | S-H stretching vibration (often weak) |

| ~1700 | C=O stretching vibration of the carbamate |

| ~1590, 1480 | C=C stretching vibrations of the aromatic ring |

| ~1160 | C-O stretching vibration of the carbamate |

MS (Mass Spectrometry)

| m/z Value | Assignment |

| 225.08 | [M]⁺ (Molecular ion) |

| 169.05 | [M - C₄H₈]⁺ (Loss of isobutylene) |

| 125.03 | [M - Boc]⁺ (Loss of the Boc group) |

| 57.07 | [C₄H₉]⁺ (tert-butyl cation) |

Experimental Workflow and Logical Relationships

The synthesis and characterization of N-BOC-2-mercaptoaniline follow a logical and sequential workflow designed to ensure the production of a high-purity final product.

Figure 2: Workflow for the synthesis and characterization of N-BOC-2-mercaptoaniline.

Conclusion: A Versatile Intermediate for Advanced Synthesis

This guide has detailed a robust and reliable protocol for the synthesis and comprehensive characterization of N-BOC-2-mercaptoaniline. The strategic use of the BOC protecting group allows for the selective functionalization of the thiol group, making this compound an invaluable intermediate in the synthesis of complex molecules, particularly in the realm of drug discovery and materials science. The provided characterization data serves as a benchmark for ensuring the identity and purity of the synthesized product. By adhering to the methodologies outlined, researchers can confidently produce high-quality N-BOC-2-mercaptoaniline for their synthetic endeavors.

References

-

Macmillan Group - Princeton University. SUPPLEMENTARY INFORMATION. [Link]

-

Yang, J. W., Pan, S. C., & List, B. (n.d.). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Organic Syntheses. [Link]

-

Royal Society of Chemistry. (n.d.). tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. [Link]

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]

-

NIST. (n.d.). tert-Butyl carbamate. NIST WebBook. [Link]

-

PubChem. (n.d.). tert-Butyl carbamate. [Link]

-

Supporting Information. (n.d.). [Link]

-

MDPI. (2022). Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles. [Link]

-

Organic Chemistry Portal. (n.d.). Carbamate synthesis by amination (carboxylation) or rearrangement. [Link]

-

Beilstein Journals. (n.d.). EXPERIMENTAL PROCEDURES. [Link]

-

MDPI. (2024). Design, Synthesis, and Spectral Properties of Novel 2-Mercaptobenzothiazole Derivatives. [Link]

-

MDPI. (2024). Design, Synthesis, and Spectral Properties of Novel 2-Mercaptobenzothiazole Derivatives. Molecules, 29(1), 214. [Link]

-

The Royal Society of Chemistry. (n.d.). Experimental Procedures. [Link]

-

Pittelkow, M. (n.d.). Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates. [Link]

-

Fisher Scientific. (n.d.). Amine Protection / Deprotection. [Link]

-

Wikipedia. (n.d.). 2-Aminothiophenol. [Link]

-

Taylor & Francis. (n.d.). 2-aminothiophenol – Knowledge and References. [Link]

-

Chemguide. (n.d.). interpreting C-13 NMR spectra. [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shift. [Link]

-

ResearchGate. (n.d.). FT-IR spectrum of tert-butyl...[Link]

-

SpectraBase. (n.d.). tert-Butyl carbamate - Optional[FTIR] - Spectrum. [Link]

-

UT Southwestern Medical Center. (n.d.). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. [Link]

-

ResearchGate. (n.d.). 1H NMR spectrum of tert-butyl (3-hydroxyethyl)carbamate (164). [Link]

-

PubChem. (n.d.). tert-Butyl (2-hydroxy-1-phenylethyl)carbamate. [Link]

-

Der Pharma Chemica. (n.d.). Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis. [Link]

-

SpectraBase. (n.d.). tert-Butyl carbamate - Optional[1H NMR] - Chemical Shifts. [Link]

-

NIST. (n.d.). tert-Butyl carbamate. NIST WebBook. [Link]

-

GSC Online Press. (2024). Synthesis of 3-(substitutedthiocarbamide)-aniline derivatives from di-tert-butyl dicarbonate (BoC) protected 3-chloroaniline. [Link]

Sources

An In-Depth Technical Guide to N-BOC-2-Mercaptoaniline: Synthesis, Properties, and Applications in Drug Discovery

Introduction

N-BOC-2-mercaptoaniline, systematically named tert-butyl (2-mercaptophenyl)carbamate, is a bifunctional organic molecule of significant interest to researchers in medicinal chemistry and drug development. Its structure, featuring a nucleophilic thiol group and a protected amine on an aromatic scaffold, positions it as a versatile building block for the synthesis of a variety of heterocyclic compounds, most notably benzothiazoles. The tert-butyloxycarbonyl (BOC) protecting group on the aniline nitrogen allows for selective reactions at the thiol position, a crucial feature for intricate, multi-step synthetic pathways. This guide provides a comprehensive overview of the synthesis, properties, and key applications of N-BOC-2-mercaptoaniline, offering field-proven insights for its effective utilization in research and development.

Chemical and Physical Properties

Table 1: Chemical Identifiers and Properties

| Property | Value | Source |

| Systematic Name | tert-butyl (2-mercaptophenyl)carbamate | - |

| Molecular Formula | C₁₁H₁₅NO₂S | - |

| Molecular Weight | 225.31 g/mol | Calculated |

| Appearance | Expected to be an off-white to yellow solid | Inferred from related compounds[2] |

| Solubility | Expected to be soluble in organic solvents like methylene chloride, chloroform, and alcohols; slightly soluble in water and petroleum ether.[2][3] | Inferred from tert-butyl carbamate[2][3] |

Table 2: Physical Properties of Precursor Molecules

| Compound | CAS Number | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| 2-Aminothiophenol | 137-07-5 | 125.19 | 26 | 234 |

| tert-Butyl carbamate | 4248-19-5 | 117.15 | 105-108[3] | ~219[3] |

Synthesis of N-BOC-2-Mercaptoaniline

The synthesis of N-BOC-2-mercaptoaniline is typically achieved through the selective N-protection of 2-aminothiophenol using di-tert-butyl dicarbonate (Boc₂O). The causality behind this choice of reagent lies in its high reactivity towards amines under mild conditions and the stability of the resulting BOC-protected amine, which can be readily cleaved under acidic conditions when desired.

Experimental Protocol: N-tert-Butoxycarbonylation of 2-Aminothiophenol

This protocol is adapted from established methods for the BOC protection of anilines.[4]

Materials:

-

2-Aminothiophenol

-

Di-tert-butyl dicarbonate (Boc₂O)

-

A suitable solvent (e.g., tetrahydrofuran (THF), dichloromethane (DCM))

-

A suitable base (e.g., triethylamine (TEA), N,N-diisopropylethylamine (DIPEA))

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Standard laboratory glassware

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-aminothiophenol (1.0 equivalent) in the chosen solvent (e.g., THF) under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Base: Add the base (e.g., triethylamine, 1.1 equivalents) to the solution. The base acts as a scavenger for the acidic byproduct of the reaction.

-

Addition of Boc₂O: Slowly add a solution of di-tert-butyl dicarbonate (1.1 equivalents) in the same solvent to the stirred mixture at room temperature. The reaction is often exothermic, and for larger scale reactions, cooling in an ice bath may be necessary.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material (2-aminothiophenol) is consumed.

-

Work-up:

-

Quench the reaction by adding water.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

-

Purification:

-

Filter off the drying agent.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

If necessary, purify the crude product by flash column chromatography on silica gel.

-

Caption: Workflow for the synthesis of N-BOC-2-mercaptoaniline.

Reactions and Applications in Drug Discovery

The synthetic utility of N-BOC-2-mercaptoaniline stems from the orthogonal reactivity of its functional groups. The BOC-protected amine is stable under neutral and basic conditions, allowing for selective reactions at the thiol group. This is particularly valuable in the synthesis of complex molecules where the aniline nitrogen needs to be masked during initial synthetic steps.

Key Application: Synthesis of 2-Substituted Benzothiazoles

Benzothiazoles are a class of heterocyclic compounds found in a wide range of biologically active molecules, including anticancer, antimicrobial, and anti-inflammatory agents.[5] The condensation of 2-aminothiophenol with carboxylic acids or their derivatives is a common method for synthesizing 2-substituted benzothiazoles.[5] N-BOC-2-mercaptoaniline serves as a key intermediate in multi-step syntheses of complex benzothiazoles, where the thiol group is first reacted, followed by deprotection of the amine and subsequent cyclization.

Reaction Pathway Example:

-

S-Alkylation/S-Acylation: The thiol group of N-BOC-2-mercaptoaniline can be selectively alkylated or acylated under basic conditions.

-

BOC Deprotection: The BOC group is removed under acidic conditions (e.g., trifluoroacetic acid (TFA) in DCM) to reveal the free aniline.

-

Cyclization: The resulting intermediate can then undergo intramolecular cyclization to form the benzothiazole ring.

Caption: General reaction pathway for benzothiazole synthesis.

Safety and Handling

Table 3: Hazard Information for a Related Isomer

| Hazard Statement | Classification |

| H302: Harmful if swallowed | Acute Toxicity 4 |

| H315: Causes skin irritation | Skin Irritation 2 |

| H319: Causes serious eye irritation | Eye Irritation 2 |

| H335: May cause respiratory irritation | STOT SE 3 |

| Data for tert-butyl (3-mercaptophenyl)carbamate[1] |

Recommended Safety Precautions:

-

Engineering Controls: Work in a well-ventilated chemical fume hood.

-

Personal Protective Equipment (PPE):

-

Wear appropriate chemical-resistant gloves (e.g., nitrile).

-

Wear chemical safety goggles or a face shield.

-

Use a lab coat to protect personal clothing.

-

-

Handling:

-

Avoid inhalation of dust or vapors.

-

Avoid contact with skin and eyes.

-

Wash hands thoroughly after handling.

-

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[6][7]

Conclusion

N-BOC-2-mercaptoaniline is a valuable and versatile building block for organic synthesis, particularly in the field of drug discovery. Its unique combination of a protected amine and a reactive thiol on an aromatic ring allows for the strategic construction of complex heterocyclic systems like benzothiazoles. Understanding its synthesis, properties, and reactivity, along with strict adherence to safety protocols, will enable researchers and scientists to effectively harness the potential of this important chemical intermediate in the development of novel therapeutics.

References

-

ChemBK. tert-butyl carbamate. [Link]

-

PubChem. tert-Butyl carbamate. [Link]

-

Manufacture. Tert-Butyl Carbamate (CAS 4248-19-5). [Link]

-

Fisher Scientific. Safety Data Sheet - tert-Butyl carbamate. [Link]

-

Organic Chemistry Portal. Benzothiazole synthesis. [Link]

-

MDPI. Design, Synthesis, and Spectral Properties of Novel 2-Mercaptobenzothiazole Derivatives. [Link]

-

National Institute of Standards and Technology. tert-Butyl carbamate. [Link]

-

National Institutes of Health. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. [Link]

-

Iraqi Journal of Science. Synthesis and characterization of some New Derivatives from 2- Mercaptobenzothiazole. [Link]

-

National Institutes of Health. Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review. [Link]

-

Iraqi Journal of Pharmaceutical Sciences. Synthesis, Characterization and Antimicrobial Activity of some New 2-Mercapto benzothiazole Heterocyclic Derivatives. [Link]

- Google Patents.

-

Michael Pittelkow. Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates. [Link]

-

National Institutes of Health. Direct synthesis of carbamates, thiocarbamates, and ureas from Boc-protected amines: a sustainable and efficient approach. [Link]

Sources

- 1. static.cymitquimica.com [static.cymitquimica.com]

- 2. chembk.com [chembk.com]

- 3. tert-Butyl carbamate | 4248-19-5 [chemicalbook.com]

- 4. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. fishersci.com [fishersci.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

N-BOC-2-Mercaptoaniline: A Strategic Intermediate in Modern Organic Synthesis — A Mechanistic Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary: N-tert-butyloxycarbonyl-2-mercaptoaniline (N-BOC-2-mercaptoaniline) is a pivotal intermediate in organic synthesis, primarily serving as a protected precursor to 2-aminothiophenol. Its strategic importance lies in the orthogonal reactivity of its functional groups: a nucleophilic thiol and a masked, less reactive amino group. The tert-butyloxycarbonyl (BOC) protecting group allows for selective reactions at the sulfur atom, preventing undesired side reactions of the otherwise reactive amine. Subsequent, controlled deprotection under acidic conditions liberates the amine, enabling intramolecular cyclization or further functionalization. This guide provides an in-depth analysis of the core mechanisms governing the reactivity of N-BOC-2-mercaptoaniline, with a particular focus on its cornerstone application in the synthesis of benzothiazoles—a privileged scaffold in medicinal chemistry. We will explore the causality behind its synthetic utility, present detailed reaction protocols, and visualize key mechanistic pathways to provide a comprehensive resource for professionals in chemical and pharmaceutical development.

The Strategic Role of N-BOC-2-Mercaptoaniline in Synthesis

Molecular Architecture and Properties

N-BOC-2-mercaptoaniline is an organosulfur compound derived from 2-aminothiophenol.[1] Its structure features a benzene ring substituted with a free thiol (-SH) group and an adjacent N-BOC protected amine (-NHBoc).

-

The Thiol Group (-SH): This is the primary nucleophilic center of the molecule in its protected state. It readily participates in S-alkylation, S-acylation, and metal-catalyzed cross-coupling reactions.

-

The N-BOC Group (-NHBoc): The tert-butyloxycarbonyl group is an acid-labile carbamate that masks the nucleophilicity and basicity of the amino group.[2] This protection is robust under basic, reductive, and many oxidative conditions, making it an ideal choice for multi-step synthesis.[3] The key advantage of the BOC group is its ease of installation and its clean removal under acidic conditions.[4]

The decision to protect 2-aminothiophenol as its N-BOC derivative is a strategic one. The unprotected molecule possesses two nucleophilic sites (amine and thiol), which can lead to a lack of selectivity and the formation of unwanted byproducts in many reactions. By masking the amine, a chemist gains precise control over the reaction sequence, directing reactivity exclusively to the thiol group first.

The BOC Protecting Group: Mechanism and Orthogonality

The utility of N-BOC-2-mercaptoaniline is fundamentally tied to the behavior of the BOC group.

Protection: The amine is typically protected using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. The mechanism involves the nucleophilic attack of the amine onto one of the carbonyl carbons of the anhydride.[3]

Deprotection: The BOC group is removed under anhydrous acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent.[5] The mechanism is initiated by protonation of the carbamate carbonyl, followed by the elimination of the stable tert-butyl cation and carbon dioxide to release the free amine.[3]

The kinetic profile of this cleavage can be complex, with some studies showing a second-order dependence on acid concentration, suggesting a general acid-catalyzed mechanism.[6]

Caption: Acid-catalyzed deprotection of the N-BOC group.

This acid-lability makes the BOC group orthogonal to other common amine protecting groups like Fmoc (removed with base) and Cbz (removed by hydrogenolysis), enabling complex, selective protection strategies in drug development.[3]

Core Mechanism of Action in Benzothiazole Synthesis

The primary application of N-BOC-2-mercaptoaniline is in the controlled synthesis of 2-substituted benzothiazoles, which are heterocyclic compounds of significant interest in medicinal chemistry due to their diverse biological activities.[7][8][9] The overall strategy is a two-stage process: initial functionalization at the thiol, followed by deprotection and ring closure.

Stage 1: Selective S-Functionalization

With the amine protected, the thiol group acts as a potent and selective nucleophile. It can be reacted with a variety of electrophiles, most commonly acyl chlorides or anhydrides, to form a thioester intermediate.

Mechanism: Nucleophilic Acyl Substitution

-

The sulfur atom of the thiol attacks the electrophilic carbonyl carbon of the acyl chloride.

-

This forms a tetrahedral intermediate.

-

The intermediate collapses, expelling the chloride leaving group to yield the S-acylated product.

This step is critical because, in the absence of the BOC group, the free amine would compete as a nucleophile, leading to a mixture of N-acylated and S-acylated products.

Stage 2: Deprotection and Intramolecular Cyclization

Once the desired acyl group is installed on the sulfur, the BOC group is removed with acid. This unmasks the amino group, which is now positioned ortho to the thioester. The final step is an intramolecular cyclization-condensation reaction, often promoted by heat or continued acidic conditions, to form the benzothiazole ring.

Mechanism: Intramolecular Condensation

-

The newly liberated amino group acts as an intramolecular nucleophile.

-

It attacks the carbonyl carbon of the adjacent thioester.

-

A tetrahedral intermediate is formed.

-

Elimination of a molecule of water results in the formation of the stable, aromatic benzothiazole ring.

Caption: Condensation of 2-aminothiophenol with an aldehyde.

Using N-BOC-2-mercaptoaniline followed by deprotection allows for the in situ generation of 2-aminothiophenol in a controlled manner, which can then undergo this condensation reaction.

Experimental Protocols and Data

Protocol 4.1: N-tert-Butoxycarbonylation of 2-Aminothiophenol

Causality: This protocol uses di-tert-butyl dicarbonate (Boc₂O) to protect the amine. A base like triethylamine (TEA) is often used to neutralize the acid byproduct and facilitate the reaction. [3]The reaction is typically performed at room temperature for high selectivity and yield.

-

Dissolve 2-aminothiophenol (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).

-

Add triethylamine (1.1 eq) to the solution and stir.

-

Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in the same solvent.

-

Stir the reaction mixture at room temperature for 4-12 hours, monitoring by TLC until the starting material is consumed.

-

Upon completion, concentrate the reaction mixture in vacuo.

-

Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield N-BOC-2-mercaptoaniline.

Protocol 4.2: Acid-Catalyzed Deprotection to 2-Aminothiophenol

Causality: Strong anhydrous acid is required to cleave the BOC carbamate. [5]TFA is effective and volatile, simplifying workup. DCM is a common inert solvent.

-

Dissolve N-BOC-2-mercaptoaniline (1.0 eq) in dichloromethane (DCM).

-

Add trifluoroacetic acid (TFA) (5-10 eq) dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC.

-

Concentrate the mixture in vacuo to remove the solvent and excess TFA.

-

Dissolve the residue in diethyl ether and wash with a saturated sodium bicarbonate solution to neutralize residual acid and extract the free amine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield 2-aminothiophenol.

Data Summary: Yields in Benzothiazole Synthesis

The synthesis of 2-substituted benzothiazoles from 2-aminothiophenol and various carbonyl compounds has been extensively studied under different catalytic systems. The choice of catalyst and oxidant significantly impacts reaction time and yield.

| Reactant 2 (Aldehyde) | Catalyst / Oxidant System | Solvent | Time (h) | Yield (%) | Reference |

| Benzaldehyde | Na₂S₂O₄ | Water/Ethanol | 12 | 51-82 | [8] |

| Substituted Benzaldehydes | Koser's Reagent / O₂ | 1,4-Dioxane | 0.08-0.17 | 93-98 | [8] |

| Substituted Benzaldehydes | Cu₂O / DMSO | N/A (Stirring) | 3-5 | 70-90 | [8] |

| Aromatic Aldehydes | H₂O₂ / HCl | Ethanol | 0.75-1 | 85-94 | [7] |

| Aromatic Aldehydes | Bi₂O₃ NPs | N/A (Heating) | 1-2 | 75-95 | [7] |

Broader Synthetic Utility and Outlook

While its role in benzothiazole synthesis is paramount, the mechanistic principles of N-BOC-2-mercaptoaniline extend to other areas. The selectively reactive thiol can be used as an anchor point for solid-phase synthesis or to attach the molecule to larger scaffolds. Following deprotection, the resulting aminothiophenol can participate in palladium-catalyzed C-N cross-coupling reactions (Buchwald-Hartwig amination) to form more complex diarylamines. [10][11][12] The strategic use of N-BOC-2-mercaptoaniline exemplifies a cornerstone of modern organic synthesis: the use of protecting groups to orchestrate complex molecular assembly. As the demand for novel heterocyclic compounds in drug discovery and materials science continues to grow, the controlled, predictable, and high-yielding reaction pathways enabled by this intermediate will ensure its continued relevance.

References

-

Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. MDPI. [Link]

-

Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024). PubMed Central. [Link]

-

Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles. PubMed Central. [Link]

-

Visible-light-promoted synthesis of benzothiazoles from 2-aminothiophenols and aldehydes | Request PDF. ResearchGate. [Link]

-

Benzothiazole synthesis. Organic Chemistry Portal. [Link]

-

Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Total Synthesis. [Link]

-

Protective Groups. Organic Chemistry Portal. [Link]

-

Mechanism for cyclic enamine formation after N-Boc deprotection. Chemistry Stack Exchange. [Link]

-

Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

-

Amine Protection / Deprotection. Fisher Scientific. [Link]

-

Nitrogen Protecting Groups: Recent Developments and New Applications. ResearchGate. [Link]

-

Intramolecular cyclization of N‐Boc derivatives 13. Reaction conditions. ResearchGate. [Link]

-

Kinetics and mechanism of N-Boc cleavage: evidence of a second-order dependence upon acid concentration. PubMed. [Link]

-

Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. PubMed Central. [Link]

-

13.1.3 Reaction of Aldehydes and Ketones with Nitrogen Nucleophiles. Chemistry LibreTexts. [Link]

-

18.8: The Reactions of Aldehydes and Ketones with Amines and Amine Derivatives. Chemistry LibreTexts. [Link]

-

Palladium- and copper-mediated N-aryl bond formation reactions for the synthesis of biological active compounds. Beilstein Journals. [Link]

-

Advances in Copper and Nickel C N and C O Cross‐Couplings of (Hetero)Aryl Chlorides Enabled by Ancillary Ligand Development. National Institutes of Health. [Link]

-

A Review on The Medicinal And Industrial Applications of N-Containing Heterocycles. Research Square. [Link]

-

2-Aminothiophenol. Wikipedia. [Link]

-

N-Benzyl piperidine Fragment in Drug Discovery. PubMed. [Link]

-

Studies on the Synthesis of 2-Aminothiophenol. Indian Journal of Pharmaceutical Sciences. [Link]

Sources

- 1. 2-Aminothiophenol - Wikipedia [en.wikipedia.org]

- 2. Protective Groups [organic-chemistry.org]

- 3. total-synthesis.com [total-synthesis.com]

- 4. researchgate.net [researchgate.net]

- 5. Amine Protection / Deprotection [fishersci.co.uk]

- 6. Kinetics and mechanism of N-Boc cleavage: evidence of a second-order dependence upon acid concentration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. BJOC - Palladium- and copper-mediated N-aryl bond formation reactions for the synthesis of biological active compounds [beilstein-journals.org]

- 12. Advances in Copper and Nickel C─N and C─O Cross‐Couplings of (Hetero)Aryl Chlorides Enabled by Ancillary Ligand Development - PMC [pmc.ncbi.nlm.nih.gov]

"N-BOC-2-mercaptoaniline" spectroscopic data (NMR, IR, Mass Spec)

An In-Depth Technical Guide to the Spectroscopic Characterization of N-BOC-2-mercaptoaniline

For researchers, synthetic chemists, and professionals in drug development, the unambiguous structural confirmation of key intermediates is paramount. N-tert-butoxycarbonyl-2-mercaptoaniline (N-BOC-2-mercaptoaniline) is a valuable bifunctional building block, incorporating a protected amine and a nucleophilic thiol on an aromatic scaffold. Its precise characterization is essential for ensuring reaction success, purity, and the ultimate integrity of the final product.

This guide provides a comprehensive overview of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used to elucidate and verify the structure of N-BOC-2-mercaptoaniline. As a senior application scientist, the focus here is not merely on the data itself, but on the causal logic behind the spectral features and the experimental design required to obtain high-quality, trustworthy results.

Molecular Structure and Spectroscopic Overview

The structure of N-BOC-2-mercaptoaniline contains several key functional groups that give rise to distinct spectroscopic signatures. The interplay between the electron-donating protected amine (-NHBOC) and the thiol (-SH) group, both positioned ortho to each other on the benzene ring, dictates the electronic environment and, consequently, the spectral output.

A multi-technique approach is indispensable for full characterization.[1] NMR provides the carbon-hydrogen framework, IR identifies the functional groups present, and MS confirms the molecular weight and fragmentation pattern.[1]

Caption: Standardized workflow for NMR sample preparation, data acquisition, and processing.

Detailed Steps:

-

Sample Preparation: Dissolve 5-10 mg of purified N-BOC-2-mercaptoaniline in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean vial. [1]Ensure the sample is fully dissolved before transferring it to a 5 mm NMR tube.

-

Instrumentation: Use a 300-600 MHz NMR spectrometer.

-

¹H NMR Acquisition:

-

Pulse Sequence: Standard single pulse.

-

Number of Scans: 16-64, depending on concentration.

-

Relaxation Delay: 1-5 seconds. [1] * Spectral Width: Typically -2 to 12 ppm.

-

-

¹³C NMR Acquisition:

-

Pulse Sequence: Standard single pulse with proton decoupling.

-

Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

-

Relaxation Delay: 2-5 seconds.

-

-

Processing: Process the raw data (FID) using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak (e.g., CDCl₃ at δ 7.26 for ¹H and δ 77.16 for ¹³C).

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the key functional groups within a molecule. [2]For N-BOC-2-mercaptoaniline, the IR spectrum provides direct evidence for the N-H, S-H, C=O, and aromatic moieties.

IR Spectroscopy: Predicted Data & Interpretation

| Functional Group | Characteristic Absorption (cm⁻¹) | Vibration Mode | Notes |

| N-H (Amide) | 3350 - 3450 | Stretch | A sharp to medium peak, confirming the presence of the secondary amide in the BOC group. |

| S-H (Thiol) | 2550 - 2600 | Stretch | A weak but sharp band. Its presence is a key diagnostic for the free thiol group. This peak can sometimes be missed if it is very weak. |

| C-H (Aromatic) | 3000 - 3100 | Stretch | Peaks just above 3000 cm⁻¹ are characteristic of C-H bonds on an aromatic ring. |

| C-H (Aliphatic) | 2850 - 2980 | Stretch | Strong bands corresponding to the C-H bonds of the tert-butyl group. |

| C=O (Amide I) | 1680 - 1720 | Stretch | A very strong, sharp absorption peak. This is one of the most prominent features in the spectrum and confirms the BOC protecting group. |

| C=C (Aromatic) | 1450 - 1600 | Stretch | Multiple medium to strong bands indicating the presence of the benzene ring. |

| C-N | ~1250 | Stretch | A medium intensity band associated with the amide C-N bond. |

Causality Behind Assignments:

-

High Frequency Region (>2500 cm⁻¹): This region is dominated by stretching vibrations of bonds to hydrogen. The N-H, aromatic C-H, aliphatic C-H, and the weak S-H stretches appear here, each in a distinct and predictable window.

-

Carbonyl Stretch (C=O): The large change in dipole moment during the C=O bond stretch results in a very strong absorption, making it an excellent diagnostic tool for the BOC group.

-

Fingerprint Region (<1500 cm⁻¹): This complex region contains many bending and stretching vibrations (like C-N and C-S) that are unique to the overall molecular structure.

Experimental Protocol: ATR-FTIR Data Acquisition

Attenuated Total Reflectance (ATR) is a common, convenient technique that requires minimal sample preparation.

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Background Scan: Record a background spectrum of the empty ATR crystal. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions from the sample spectrum.

-

Sample Application: Place a small amount of the solid N-BOC-2-mercaptoaniline powder directly onto the ATR crystal.

-

Apply Pressure: Use the instrument's pressure arm to ensure firm contact between the sample and the crystal. Consistent pressure is key for reproducible results.

-

Data Collection: Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio, with a spectral resolution of 4 cm⁻¹.

-

Processing: The software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance IR spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and offers structural clues through the analysis of its fragmentation patterns. [1]

MS: Predicted Data & Interpretation

For N-BOC-2-mercaptoaniline (C₁₁H₁₅NO₂S), the expected mass and fragmentation are as follows:

-

Molecular Formula: C₁₁H₁₅NO₂S

-

Monoisotopic Mass: 225.0823 g/mol

-

Ionization Mode: Electrospray Ionization (ESI) is common for such molecules, which will likely show the protonated molecule.

Table of Expected Ions (Positive ESI Mode):

| m/z Value | Ion | Notes |

| 226.0901 | [M+H]⁺ | The protonated molecular ion. This is often the base peak in a soft ionization method like ESI. |

| 170.0978 | [M - C₄H₈ + H]⁺ | Loss of isobutylene (56 Da) from the BOC group, a very common fragmentation pathway. |

| 126.0372 | [M - BOC + H]⁺ | Loss of the entire BOC group (100 Da) to yield the protonated 2-mercaptoaniline. This is a highly diagnostic fragmentation. |

| 57.0704 | [C₄H₉]⁺ | The tert-butyl carbocation. This fragment is often observed and is a hallmark of a BOC group. |

Visualizing Fragmentation

The predictable fragmentation of the BOC group provides strong evidence for the compound's identity.

Caption: Predicted major fragmentation pathways for N-BOC-2-mercaptoaniline in positive ion MS.

Experimental Protocol: ESI-MS Data Acquisition

-

Sample Preparation: Prepare a dilute solution of the sample (~1-10 µg/mL) in a suitable solvent like methanol or acetonitrile. [1]A small amount of formic acid (0.1%) can be added to the solvent to promote protonation and enhance the [M+H]⁺ signal in positive ion mode. [1]2. Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

Instrument Settings:

-

Ionization Mode: ESI Positive.

-

Capillary Voltage: ~3-4 kV.

-

Drying Gas: Set the temperature (e.g., 300-350 °C) and flow rate of the nitrogen drying gas to optimize desolvation.

-

Mass Range: Scan a range appropriate to detect the expected molecular ion, for instance, m/z 50-500.

-

-

Data Acquisition: Acquire the full scan mass spectrum. For further structural confirmation, tandem MS (MS/MS) can be performed by selecting the [M+H]⁺ ion (m/z 226) and fragmenting it to observe the daughter ions (m/z 170, 126).

Integrated Analysis and Conclusion

No single spectroscopic technique provides a complete structural picture. True analytical trustworthiness comes from the integration of all data.

Caption: An integrated workflow where MS, IR, and NMR data converge for structure validation.

By combining these techniques, a researcher can confidently confirm the identity and purity of N-BOC-2-mercaptoaniline. The mass spectrum verifies the molecular weight and the presence of the BOC group. The IR spectrum provides rapid confirmation of all key functional groups. Finally, NMR spectroscopy offers the definitive and detailed map of the molecular structure, confirming the connectivity and electronic environment of every part of the molecule. This rigorous, multi-faceted approach ensures the scientific integrity required for advanced research and development.

References

- BenchChem (2025). Characterization of Synthesized Aniline Derivatives: Application Notes and Protocols.

- BenchChem (2025). A Researcher's Guide to the Spectroscopic Analysis of Halogenated Aniline Derivatives.

-

PubChem (2025). 4-Aminothiophenol. National Center for Biotechnology Information. Available at: [Link]

-

NIST (2025). Benzenethiol, 2-amino-. NIST Chemistry WebBook, SRD 69. Available at: [Link]

-

MDPI (2025). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Available at: [Link]

Sources

A Technical Guide to the Solubility of N-BOC-2-mercaptoaniline in Common Organic Solvents

Executive Summary

N-BOC-2-mercaptoaniline, also known as tert-butyl (2-mercaptophenyl)carbamate, is a pivotal intermediate in synthetic organic chemistry, particularly in the development of pharmaceuticals and complex heterocyclic structures. Its solubility profile is a critical parameter for reaction setup, purification, and formulation. This guide provides a comprehensive analysis of the solubility of N-BOC-2-mercaptoaniline, grounded in fundamental chemical principles. Due to the scarcity of published quantitative data, this document emphasizes the theoretical underpinnings of its solubility and provides robust, field-proven protocols for its empirical determination. We explore the molecular structure, the influence of the tert-butyloxycarbonyl (BOC) protecting group, and predict solubility across a spectrum of common laboratory solvents. This guide is designed to empower researchers to make informed decisions and efficiently determine solubility in their own laboratory settings.

Understanding the Molecule: Structure Governs Solubility

The solubility of a compound is dictated by its molecular structure and the intermolecular forces it can form with a solvent. The principle of "like dissolves like" is the foundational concept: polar compounds tend to dissolve in polar solvents, and nonpolar compounds in nonpolar solvents.[1]

2.1 Molecular Structure of N-BOC-2-mercaptoaniline

-

Molecular Formula: C₁₁H₁₅NO₂S

-

Molecular Weight: 225.31 g/mol

-

Key Functional Groups:

-

Aromatic Ring: A nonpolar, hydrophobic benzene ring.

-

Thiol Group (-SH): A weakly polar group capable of weak hydrogen bonding.

-

N-BOC Group (-NH-CO-O-tBu): This is the most influential group. The tert-butyl moiety is large, sterically hindering, and highly nonpolar (lipophilic). The carbamate linkage (-NH-C=O) introduces polarity and contains both a hydrogen bond donor (N-H) and acceptors (C=O).

-

2.2 The Decisive Role of the BOC Protecting Group

The introduction of the BOC group dramatically alters the solubility profile compared to its parent compound, 2-aminothiophenol. The parent amine is moderately soluble in polar solvents and soluble in basic water due to the presence of the polar amino (-NH₂) and thiol (-SH) groups.[2][3] However, the BOC group:

-

Increases Lipophilicity: The bulky, nonpolar tert-butyl group significantly increases the molecule's affinity for nonpolar and moderately polar organic solvents.

-

Reduces Polarity: It masks the primary amine, replacing it with a less polar carbamate, thereby decreasing its solubility in highly polar solvents like water. While the carbamate itself has polar character, the overall effect of the large alkyl group dominates.

-

Impacts Hydrogen Bonding: It changes the hydrogen bonding capability. While the N-H bond remains a donor, its environment is sterically hindered.

Based on this structural analysis, we can predict a general solubility trend for N-BOC-2-mercaptoaniline.

Predicted Solubility Profile

While precise quantitative data requires experimental validation, a qualitative and predictive assessment can be made by classifying solvents based on their polarity.

| Solvent Class | Example Solvents | Predicted Solubility of N-BOC-2-mercaptoaniline | Rationale |

| Nonpolar | Hexane, Toluene, Diethyl Ether | High | The large nonpolar regions (aromatic ring, tert-butyl group) of the solute have strong van der Waals interactions with nonpolar solvents. |

| Polar Aprotic | Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate (EtOAc), Acetone | High to Moderate | These solvents effectively solvate the entire molecule. Their moderate polarity interacts well with the carbamate group, while their organic character accommodates the nonpolar parts. |

| Polar Aprotic (High Polarity) | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile (MeCN) | High to Moderate | These highly polar solvents are excellent at dissolving a wide range of organic molecules. They will strongly solvate the polar carbamate moiety. |

| Polar Protic | Methanol (MeOH), Ethanol (EtOH) | Moderate to Low | These solvents can hydrogen bond with the solute. Solubility is expected to be reasonable but may be lower than in aprotic solvents of similar polarity due to the energy cost of disrupting the solvent's own H-bonding network. |

| Highly Polar Protic | Water | Insoluble / Very Low | The large hydrophobic domains of the molecule dominate, making it energetically unfavorable to dissolve in the highly structured hydrogen-bonding network of water. This contrasts with the parent compound, 2-aminothiophenol, which is reported as insoluble or slightly soluble in water.[4][5] |

Experimental Protocol for Solubility Determination

Trustworthy data is generated through rigorous and systematic experimentation. The following protocols provide a two-tiered approach to characterizing the solubility of N-BOC-2-mercaptoaniline.

4.1 Safety First

Before beginning any experimental work, consult the Safety Data Sheet (SDS). While an SDS specific to N-BOC-2-mercaptoaniline may not be readily available, review the SDS for the parent compound, 2-aminothiophenol.[6]

-

Handling: Work in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.

-

Hazards: The parent compound is known to have a strong, unpleasant odor (stench) and can cause irritation.[6] Assume the derivative has similar properties.

4.2 Workflow for Solubility Testing

The following diagram outlines the logical flow for systematically determining the solubility of the compound.

Caption: Experimental workflow for determining solubility.

4.3 Part 1: Qualitative Solubility Screening

This rapid method is used to classify the compound's solubility in a range of solvents.[7][8]

-

Objective: To quickly determine if the compound is soluble, sparingly soluble, or insoluble at a concentration of approximately 10 mg/mL.

-

Methodology:

-

Into a small, clean vial (e.g., 4 mL), accurately weigh approximately 10 mg of N-BOC-2-mercaptoaniline.

-

Add 1.0 mL of the test solvent using a calibrated pipette.

-

Cap the vial securely and agitate vigorously using a vortex mixer for 60 seconds at ambient temperature.

-

Allow the vial to stand for 1-2 minutes.

-

Visually inspect the solution against a dark background.

-

Soluble: The solution is completely clear with no visible solid particles.

-

Sparingly Soluble: The solution appears hazy, or a small amount of solid remains.

-

Insoluble: The vast majority of the solid remains undissolved.

-

-

Record the observation and repeat for each solvent of interest.

-

4.4 Part 2: Semi-Quantitative Solubility Determination (Shake-Flask Method)

This is a more rigorous method to determine an approximate solubility value. It is based on creating a saturated solution at equilibrium.[9]

-

Objective: To determine the concentration of a saturated solution at a specific temperature.

-

Causality: This method ensures that the solvent is fully saturated with the solute, representing the true thermodynamic solubility limit under the specified conditions. Allowing the mixture to equilibrate for an extended period (e.g., 24 hours) is critical to ensure this equilibrium is reached.

-

Methodology:

-

Add an excess amount of N-BOC-2-mercaptoaniline to a vial (e.g., 50-100 mg). The key is to ensure solid will remain after equilibrium is reached.

-

Accurately add a known volume of the solvent (e.g., 2.0 or 5.0 mL).

-

Seal the vial and place it on a shaker or rotator in a temperature-controlled environment (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.

-

After equilibration, allow the vial to stand undisturbed for at least 2 hours for the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a pipette fitted with a syringe filter (e.g., 0.45 µm PTFE) to remove all particulate matter. This step is critical to avoid artificially high results.

-

Accurately dilute the filtered supernatant with a suitable solvent.

-

Determine the concentration of the solute in the diluted sample using a suitable analytical technique (e.g., HPLC with a calibration curve, UV-Vis spectroscopy if the compound has a chromophore, or gravimetrically by evaporating the solvent from a known volume of the filtrate).

-

Calculate the original concentration in the saturated solution, accounting for any dilutions. Express the result in mg/mL or mol/L.

-

Data Summary Table

The following table summarizes the predicted solubility and provides a template for recording experimental results. Polarity index values are included to provide a quantitative measure of solvent polarity.[10][11]

| Solvent | Polarity Index (P')[11] | Predicted Solubility | Experimental Observation (Qualitative, ~10 mg/mL) | Experimental Value (Quantitative, mg/mL @ 25°C) |

| Nonpolar Solvents | ||||

| n-Hexane | 0.1 | High | ||

| Toluene | 2.4 | High | ||

| Diethyl Ether | 2.8 | High | ||

| Polar Aprotic Solvents | ||||

| Dichloromethane (DCM) | 3.1 | High | ||

| Tetrahydrofuran (THF) | 4.0 | High | ||

| Ethyl Acetate | 4.4 | High | ||

| Acetone | 5.1 | High | ||

| Acetonitrile | 5.8 | Moderate | ||

| N,N-Dimethylformamide (DMF) | 6.4 | High | ||

| Dimethyl Sulfoxide (DMSO) | 7.2 | High | ||

| Polar Protic Solvents | ||||

| Isopropanol | 3.9 | Moderate | ||

| Ethanol | 4.3 (not in P' scale) | Moderate | ||

| Methanol | 5.1 | Moderate-Low | ||

| Water | 10.2 | Insoluble |

Conclusion

The solubility of N-BOC-2-mercaptoaniline is fundamentally governed by its molecular structure, which is dominated by the lipophilic character of the BOC group and the aromatic ring. It is predicted to be highly soluble in a wide range of common nonpolar and polar aprotic organic solvents, with decreasing solubility in polar protic solvents, and is expected to be insoluble in water. This guide provides the theoretical framework and, critically, the experimental protocols necessary for researchers to confidently and accurately determine its solubility for applications in synthesis, purification, and formulation. Adherence to the detailed methodologies will ensure the generation of reliable and reproducible data, a cornerstone of scientific integrity.

References

-

Wikipedia. (n.d.). 2-Aminothiophenol. Retrieved from [Link]

-

Abramov, Y. (2020). Physics-Based Solubility Prediction for Organic Molecules. Journal of Medicinal Chemistry. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Solubility and Molecular Structure. Retrieved from [Link]

-

Asahi Chemical Co., Ltd. (n.d.). 2-Aminothiophenol (2-aminobenzenethiol)-CAS No. 137-07-5. Retrieved from [Link]

-

University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents and Polarity. Retrieved from [Link]

-

ChemBK. (n.d.). 2-Aminothiophenol. Retrieved from [Link]

-

Honeywell. (n.d.). Polarity Index. Retrieved from [Link]

-

Academia.edu. (2024). Solubility test for Organic Compounds. Retrieved from [Link]

-

Cengage. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]

-

PubChem. (n.d.). 2-Aminothiophenol. Retrieved from [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. CAS 137-07-5: 2-Aminothiophenol | CymitQuimica [cymitquimica.com]

- 3. 2-Aminothiophenol - Wikipedia [en.wikipedia.org]

- 4. 2-Aminothiophenol (2-aminobenzenethiol)-CAS No. 137-07-5 | Asahi Chemical Co., Ltd. [chem-asahi.co.jp]

- 5. chembk.com [chembk.com]

- 6. 2-Aminothiophenol | C6H7NS | CID 8713 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. www1.udel.edu [www1.udel.edu]

- 9. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chem.rochester.edu [chem.rochester.edu]

- 11. Polarity Index [macro.lsu.edu]

An In-Depth Technical Guide to the Stability and Storage of N-BOC-2-mercaptoaniline

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

N-BOC-2-mercaptoaniline is a critical building block in synthetic organic chemistry, particularly in the development of pharmaceuticals and other bioactive molecules. Its unique bifunctional nature, possessing both a protected amine and a reactive thiol on an aromatic scaffold, presents specific challenges regarding its stability and storage. This guide provides a comprehensive technical overview of the factors influencing the stability of N-BOC-2-mercaptoaniline, outlines its primary degradation pathways, and offers evidence-based recommendations for its proper storage and handling. Furthermore, this document details a systematic approach to conducting a comprehensive stability study, including a protocol for a stability-indicating High-Performance Liquid Chromatography (HPLC) method, to ensure the integrity and purity of this vital reagent in research and development settings.

Introduction: The Chemical Dichotomy of N-BOC-2-mercaptoaniline

N-BOC-2-mercaptoaniline, chemically known as tert-butyl (2-mercaptophenyl)carbamate, is a compound of significant interest due to the orthogonal reactivity of its functional groups. The tert-butoxycarbonyl (BOC) protecting group renders the amine nucleophilicity inert under many reaction conditions, allowing for selective chemistry at the thiol position. Conversely, the BOC group can be readily removed under acidic conditions to liberate the free amine for subsequent transformations. This versatility makes it an invaluable tool in multi-step syntheses.

However, the very features that make this molecule synthetically attractive also contribute to its potential instability. The presence of a free thiol group on an aromatic ring makes the compound susceptible to oxidation, while the acid-labile BOC group is sensitive to acidic environments and elevated temperatures. Understanding and mitigating these inherent instabilities are paramount to ensuring the reliability and reproducibility of experimental outcomes.

Chemical Stability Profile

The stability of N-BOC-2-mercaptoaniline is primarily dictated by the chemical properties of its two key functional moieties: the N-BOC group and the aromatic thiol.

The N-BOC Protecting Group: A Gatekeeper of Reactivity and a Point of Vulnerability

The N-BOC group is a widely used amine protecting group due to its general stability towards nucleophiles and bases[1]. This allows for a broad range of chemical transformations to be performed on other parts of the molecule without affecting the protected amine. However, the BOC group is susceptible to cleavage under specific conditions:

-

Acidic Conditions: The tert-butyl carbamate is readily cleaved by strong acids, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), to release the free amine, carbon dioxide, and isobutylene[2]. Even milder acidic conditions can lead to gradual deprotection over time.

-

Thermal Stress: While generally more stable to heat than many other protecting groups, the N-BOC group can undergo thermolytic cleavage at elevated temperatures[3]. This degradation is often accelerated in the presence of protic solvents.

The Aromatic Thiol: A Nucleophile Prone to Oxidation

The thiol (-SH) group is a potent nucleophile and is readily oxidized. For aromatic thiols like N-BOC-2-mercaptoaniline, the primary degradation pathway is oxidation to the corresponding disulfide.

-

Oxidative Degradation: In the presence of atmospheric oxygen, metal ions, or other oxidizing agents, two molecules of N-BOC-2-mercaptoaniline can couple to form the disulfide dimer, bis(2-(tert-butoxycarbonylamino)phenyl) disulfide. This is a common degradation pathway for many thiols and is often the primary cause of impurity formation during storage[4].

Potential for Intramolecular Interactions

The ortho-relationship of the N-BOC protected amine and the thiol group on the benzene ring could potentially lead to intramolecular cyclization under certain conditions, although this is less common than intermolecular disulfide formation.

Recommended Storage and Handling Conditions

Based on the inherent chemical properties of N-BOC-2-mercaptoaniline, the following storage and handling conditions are recommended to minimize degradation and ensure its long-term stability.

| Parameter | Recommendation | Justification |

| Temperature | Store at 2-8 °C. For long-term storage, consider -20 °C. | Reduces the rate of potential thermal degradation of the N-BOC group and slows down oxidative processes. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Minimizes contact with atmospheric oxygen, thereby inhibiting the primary degradation pathway of disulfide formation. |

| Light | Store in a light-resistant container (e.g., amber vial). | Protects the compound from potential photolytic degradation, a common concern for aromatic compounds. |

| Moisture | Keep the container tightly sealed in a dry environment. | Prevents hydrolysis of the carbamate and minimizes the potential for water-catalyzed oxidation. |

| pH | Avoid contact with acidic or strongly basic conditions. | The N-BOC group is labile to acid, and strong bases could potentially deprotonate the thiol, increasing its susceptibility to oxidation. |

Handling Precautions: When handling N-BOC-2-mercaptoaniline, it is crucial to work in a well-ventilated area, preferably a fume hood, and to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust or fumes. As with many thiols, this compound may have an unpleasant odor[1].

A Framework for a Comprehensive Stability Study

To rigorously assess the stability of N-BOC-2-mercaptoaniline and establish a retest date, a forced degradation study should be conducted in accordance with ICH guidelines[5][6]. This involves subjecting the compound to a variety of stress conditions to accelerate degradation and identify potential degradation products.

Forced Degradation Protocol

The following protocol outlines a systematic approach to a forced degradation study for N-BOC-2-mercaptoaniline.

Objective: To identify the potential degradation pathways and degradation products of N-BOC-2-mercaptoaniline under various stress conditions and to develop a stability-indicating analytical method.

Materials:

-

N-BOC-2-mercaptoaniline (high purity)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

Phosphate buffer components

Stress Conditions:

-

Acidic Hydrolysis:

-

Dissolve N-BOC-2-mercaptoaniline in a suitable solvent (e.g., acetonitrile/water).

-

Add 0.1 M HCl and incubate at 60 °C for a defined period (e.g., 2, 4, 8, 24 hours).

-

Neutralize the solution before analysis.

-

-

Basic Hydrolysis:

-

Dissolve N-BOC-2-mercaptoaniline in a suitable solvent.

-

Add 0.1 M NaOH and incubate at 60 °C for a defined period.

-

Neutralize the solution before analysis.

-

-

Oxidative Degradation:

-

Dissolve N-BOC-2-mercaptoaniline in a suitable solvent.

-

Add 3% H₂O₂ and store at room temperature for a defined period, protected from light.

-

-

Thermal Degradation:

-

Store solid N-BOC-2-mercaptoaniline at an elevated temperature (e.g., 80 °C) for a defined period.

-

Also, prepare a solution of the compound and reflux for a defined period.

-

-

Photostability:

-

Expose a thin layer of solid N-BOC-2-mercaptoaniline and a solution of the compound to a calibrated light source according to ICH Q1B guidelines[2].

-

A control sample should be wrapped in aluminum foil to exclude light.

-

Analysis: All stressed samples, along with an unstressed control, should be analyzed by a stability-indicating analytical method, such as the HPLC method detailed below.

Development of a Stability-Indicating HPLC Method

A stability-indicating method is crucial for separating the intact drug substance from its degradation products, allowing for accurate quantification of purity and degradation.

Protocol for a Stability-Indicating HPLC-UV Method:

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | 0.1% Phosphoric acid in water |

| Mobile Phase B | Acetonitrile |

| Gradient | Time (min) |

| 0 | |

| 20 | |

| 25 | |

| 26 | |

| 30 | |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 254 nm |

| Injection Volume | 10 µL |

Method Validation: The developed HPLC method must be validated according to ICH Q2(R1) guidelines to ensure it is fit for its intended purpose. Validation parameters include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness.

Predicted Degradation Pathways and Products

Based on the known chemistry of the functional groups, the following degradation pathways are predicted for N-BOC-2-mercaptoaniline.

Figure 1: Predicted major degradation pathways of N-BOC-2-mercaptoaniline.

-

Acid/Thermal Degradation: Under acidic or high-temperature conditions, the primary degradation is expected to be the cleavage of the N-BOC group to yield 2-aminothiophenol .

-

Oxidative Degradation: The most likely degradation pathway under ambient, oxygen-rich conditions is the formation of the disulfide dimer . Further oxidation could potentially lead to the formation of sulfonic acid derivatives, although this would require more stringent oxidative conditions.

Conclusion

N-BOC-2-mercaptoaniline is a valuable but inherently sensitive molecule. Its stability is compromised by its susceptibility to oxidation at the thiol group and the lability of the N-BOC protecting group to acid and heat. By understanding these degradation pathways and implementing the recommended storage and handling procedures, researchers can ensure the integrity of this reagent. Furthermore, the implementation of a rigorous stability testing program, including forced degradation studies and the use of a validated stability-indicating analytical method, is essential for quality control and the generation of reliable scientific data in drug discovery and development.

References

-

CP Lab Safety. (n.d.). N-BOC-2-Mercaptoaniline, 95% Purity, C11H15NO2S, 10 grams. Retrieved from [Link]

- Alsante, K. M., et al. (2014). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology, 38(3).

-

BioPharmaSpec. (n.d.). Forced Degradation Studies | ICH Stability Testing. Retrieved from [Link]

-

European Medicines Agency. (2023, July 13). Guideline on Stability testing of existing active substances and related finished products. Retrieved from [Link]

-

R Discovery. (n.d.). Stability-indicating HPLC Method Research Articles. Retrieved from [Link]

-

ICH. (1996). Q1B Photostability Testing of New Drug Substances and Products. Retrieved from [Link]

-

MedCrave. (2016, December 14). Forced Degradation Studies. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

-

Almac Group. (n.d.). Spotlight on stability: API and drug product testing. Retrieved from [Link]

-

U.S. Food and Drug Administration. (2014, November 7). Expiration Dating and Stability Testing for Human Drug Products. Retrieved from [Link]

-

National Center for Biotechnology Information. (2025, February 17). Development and validation of stability-indicating UHPLC-UV-MS tandem methods for lenalidomide assay, related substances, and genotoxic impurity monitoring. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Identification of Major Degradation Products of Ketoconazole. Retrieved from [Link]

-

National Center for Biotechnology Information. (2025, October 29). Hydrolytic stress degradation study and concomitant HPTLC estimation of thioctic acid and biotin in their combined capsules: greenness, blueness and whiteness assessment. Retrieved from [Link]

-

National Center for Biotechnology Information. (2024, April 25). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Retrieved from [Link]

-

ResearchGate. (n.d.). Comparison of various catalysts in the N-Boc protection of aniline with (Boc)2O at room temperature. Retrieved from [Link]

-

Oriental Journal of Chemistry. (n.d.). Synthesis of Novel Cholesteryl Carbamate Derivatives. Retrieved from [Link]

-

ACS Publications. (2022, March 22). Cyclic Thiosulfonates for Thiol-Mediated Uptake: Cascade Exchangers, Transporters, Inhibitors. Retrieved from [Link]

-

National Center for Biotechnology Information. (2021, September 8). A Newly Developed HPLC-UV/Vis Method Using Chemical Derivatization with 2-Naphthalenethiol for Quantitation of Sulforaphane in Rat Plasma. Retrieved from [Link]

-

MDPI. (n.d.). A Newly Developed HPLC-UV/Vis Method Using Chemical Derivatization with 2-Naphthalenethiol for Quantitation of Sulforaphane in Rat Plasma. Retrieved from [Link]

-

ResearchGate. (2025, August 5). Identification of degradation products in flumazenil using LC-Q-TOF/MS and NMR: Degradation pathway elucidation. Retrieved from [Link]

-

Wikipedia. (n.d.). 2-Aminothiophenol. Retrieved from [Link]

-

Master Organic Chemistry. (2018, June 7). Protecting Groups For Amines: Carbamates. Retrieved from [Link]

Sources

- 1. biopharmaspec.com [biopharmaspec.com]

- 2. Impurities and Degradation products | @rtMolecule [artmolecule.fr]

- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 5. mdpi.com [mdpi.com]

- 6. The Versatile and Strategic O-Carbamate Directed Metalation Group in the Synthesis of Aromatic Molecules: An Update - PMC [pmc.ncbi.nlm.nih.gov]

A Guide to Benzothiazole Synthesis for the Modern Chemist: Leveraging N-Boc-2-Mercaptoaniline

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Benzothiazoles are a cornerstone of heterocyclic chemistry, forming the structural core of numerous pharmaceuticals, agrochemicals, and materials.[1][2] Their synthesis, however, is often challenged by the high reactivity of the key precursor, 2-aminothiophenol. This guide provides an in-depth, field-proven perspective on overcoming these challenges by employing N-Boc-2-mercaptoaniline, a protected form of the precursor. We will explore the causality behind this strategic choice, provide detailed, self-validating experimental protocols, and present a clear mechanistic understanding of the synthesis of 2-substituted benzothiazoles. This document is intended for researchers and professionals seeking to enhance the efficiency, yield, and reliability of their benzothiazole synthesis workflows.

The Strategic Imperative: Why Protect 2-Aminothiophenol?

The traditional and most direct route to 2-substituted benzothiazoles involves the condensation of 2-aminothiophenol (2-ATP) with various carbonyl compounds, such as aldehydes, ketones, or carboxylic acids.[3][4] While conceptually straightforward, this approach is frequently hampered by the inherent reactivity of the 2-ATP molecule.

1.1 The Challenge of 2-Aminothiophenol's Reactivity

The primary issue lies in the susceptibility of the thiol (-SH) group to oxidation. In the presence of air or mild oxidizing agents, 2-ATP readily dimerizes to form 2,2'-dithiobis(aniline), a disulfide byproduct that contaminates the reaction and reduces the yield of the desired benzothiazole. Furthermore, the nucleophilic amino and thiol groups can participate in undesired side reactions, complicating product purification and process scale-up.

1.2 The N-Boc Advantage: A Shield of Stability and Selectivity

To circumvent these issues, the strategic use of a protecting group for the highly reactive amino moiety is paramount. The tert-butyloxycarbonyl (Boc) group has emerged as an ideal choice for this purpose.[5]

-

Stability: The Boc group is robust and stable under a wide range of reaction conditions, particularly those involving nucleophiles and bases, preventing unwanted side reactions at the nitrogen atom.[6]

-

Selective Removal: Its key advantage lies in its lability under acidic conditions.[7][8] This allows for its clean and efficient removal in situ just before the cyclization step, or as a separate deprotection step, without affecting other acid-sensitive functional groups.[5][7] This orthogonality is crucial in multi-step syntheses of complex molecules.

By masking the amino group as a carbamate, N-Boc-2-mercaptoaniline effectively isolates the two reactive centers, preventing dimerization and allowing for a more controlled and higher-yielding reaction.

The Core Synthesis: From Precursor to Product

The synthesis of 2-substituted benzothiazoles using N-Boc-2-mercaptoaniline typically follows a one-pot, three-stage pathway: (a) in situ acidic deprotection of the Boc group, (b) condensation of the liberated 2-aminothiophenol with a carbonyl compound to form a Schiff base intermediate, and (c) oxidative cyclization to yield the final benzothiazole ring system.

Experimental Protocol: Synthesis of 2-Phenylbenzothiazole

This protocol details a reliable one-pot synthesis from N-Boc-2-mercaptoaniline and benzaldehyde. It is a self-validating system where the successful formation of the product can be confirmed by the characterization data provided.

Materials:

-

N-Boc-2-mercaptoaniline (1.0 equiv)

-

Benzaldehyde (1.05 equiv)

-

p-Toluenesulfonic acid (p-TsOH) (0.1 equiv) or HCl (catalytic)

-

Ethanol or Methanol (solvent)

-

30% Hydrogen Peroxide (H₂O₂) (2.0 equiv) or exposure to air/oxygen

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add N-Boc-2-mercaptoaniline (1.0 equiv) and ethanol (approx. 0.2 M concentration).

-

Addition of Reagents: Add benzaldehyde (1.05 equiv) to the solution, followed by the acid catalyst (e.g., p-TsOH, 0.1 equiv). The causality here is that the acid serves a dual purpose: it catalyzes the deprotection of the Boc group and promotes the subsequent condensation by activating the aldehyde.[4][9]

-

Deprotection & Condensation: Stir the mixture at room temperature for 30 minutes, then heat to reflux (approx. 78°C for ethanol) for 2-4 hours. During this stage, the Boc group is cleaved, and the resulting 2-aminothiophenol condenses with benzaldehyde.

-

Oxidative Cyclization: Cool the reaction mixture slightly. Add 30% H₂O₂ (2.0 equiv) dropwise. An exotherm may be observed. The oxidant is critical for converting the cyclized benzothiazoline intermediate into the final aromatic benzothiazole.[10] Alternatively, some catalytic systems can utilize molecular oxygen from the air for this step over a longer reaction time.[3]

-

Reaction Completion & Workup: After the addition of the oxidant, return the mixture to reflux for another 1-2 hours until TLC analysis indicates the consumption of the starting material.

-

Isolation: Cool the reaction mixture to room temperature. A solid product may precipitate. If so, collect the solid by vacuum filtration and wash with cold ethanol. If no solid forms, reduce the solvent volume under reduced pressure and precipitate the product by adding cold water.

-

Purification: The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel (eluent: hexane/ethyl acetate mixture) to yield pure 2-phenylbenzothiazole as a white to pale yellow solid.

The Reaction Mechanism Explained

Understanding the mechanism is key to troubleshooting and optimizing the synthesis.